Methyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate
Description
Methyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate (CAS: 1934548-31-8) is a spirocyclic compound characterized by a fused oxa-aza bicyclic framework with a methyl ester substituent. Its molecular formula is C₈H₁₃NO₃, and it has a molecular weight of 171.19 g/mol . The compound is commercially available but may face supply chain variability, as noted by its temporary out-of-stock status in some regions .
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 2-oxa-7-azaspiro[3.4]octane-5-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-11-7(10)6-2-9-3-8(6)4-12-5-8/h6,9H,2-5H2,1H3 |
InChI Key |
XXDPJKSTUMOPDP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC12COC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials and conventional chemical transformations . These methods typically require minimal chromatographic purifications to afford the desired compound . Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Methyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives that exhibit EGFR inhibitory activities work by binding to the epidermal growth factor receptor, thereby blocking the signaling pathways that promote cell proliferation and survival . This mechanism is particularly relevant in the context of cancer treatment, where inhibiting EGFR can lead to reduced tumor growth and progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of Methyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate can be contextualized against analogous spirocyclic derivatives. Key comparisons include:
Ethyl Ester Variants
- Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate (CAS: 1312325-23-7) shares the core spirocyclic framework but substitutes the methyl ester with an ethyl group. Its molecular formula is C₉H₁₅NO₃ (MW: 201.22 g/mol), and it is available in purities ≥95% .
- Ethyl 6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylate (CAS: 1286692-89-4) introduces a benzyl substituent at the 6-position, increasing molecular weight to 275.35 g/mol (C₁₆H₂₁NO₃).
Substitution Effects on Pharmacological Activity
- Substitution at the 6-position of the spirocyclic scaffold significantly impacts bioactivity. For example, 6-((4-methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane derivatives demonstrate enhanced interactions with kinase targets .
- highlights that 2-oxa-6-azaspiro[3.4]octane derivatives, when incorporated into 4-anilinoquinazoline structures, exhibit higher EGFR inhibitory activity against lung cancer cell lines (HCC827 and A549).
Salt Forms and Stability
- Lithium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate (MW: 263.2 g/mol) and its potassium analog (MW: 295.38 g/mol) are stabilized salt forms. These derivatives are often used as intermediates in peptide synthesis or prodrug development, leveraging their improved solubility in polar solvents .
Comparative Data Table
Biological Activity
Methyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H13NO3
- Molecular Weight : 171.2 g/mol
- IUPAC Name : this compound
- CAS Number : 1934548-31-8
The compound features a spirocyclic structure that is essential for its biological interactions. The presence of the oxo and azaspiro groups contributes to its reactivity and binding capabilities with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The spirocyclic nature allows it to occupy unique binding sites, potentially leading to modulation of enzymatic activity or receptor signaling pathways.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby influencing cellular processes.
- Receptor Modulation : It can interact with receptors, altering their activity which could lead to therapeutic effects.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Effects
Preliminary investigations suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of specific bacterial strains.
Cytotoxicity and Cell Proliferation
Research into the cytotoxic effects of related compounds indicates potential applications in cancer therapy by inducing apoptosis in cancer cells.
Case Studies
-
Study on Antiviral Efficacy :
- A study evaluated the antiviral activity of spirocyclic compounds against dengue virus (DENV) using human primary monocyte-derived dendritic cells (MDDCs). The results showed promising antiviral activity, suggesting that this compound could have similar effects due to its structural characteristics .
- Cytotoxicity Assessment :
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
